molecular formula C12H15NO3 B12868673 4-(3-(1-Hydroxyethyl)-4-methyl-4,5-dihydroisoxazol-4-yl)phenol

4-(3-(1-Hydroxyethyl)-4-methyl-4,5-dihydroisoxazol-4-yl)phenol

Cat. No.: B12868673
M. Wt: 221.25 g/mol
InChI Key: DSASLEYFQSQKTE-UHFFFAOYSA-N
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Description

4-(3-(1-Hydroxyethyl)-4-methyl-4,5-dihydroisoxazol-4-yl)phenol is a synthetic organic compound characterized by a phenolic group attached to a dihydroisoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(1-Hydroxyethyl)-4-methyl-4,5-dihydroisoxazol-4-yl)phenol typically involves the following steps:

    Formation of the Isoxazole Ring: The initial step involves the cyclization of a suitable precursor, such as a β-keto ester, with hydroxylamine to form the isoxazole ring. This reaction is typically carried out under acidic or basic conditions, depending on the specific reagents used.

    Alkylation: The next step involves the alkylation of the isoxazole ring at the 4-position with a suitable alkylating agent, such as an alkyl halide, to introduce the methyl group.

    Hydroxylation: The hydroxylation of the ethyl group is achieved through oxidation reactions using reagents like potassium permanganate or osmium tetroxide.

    Phenol Attachment: The final step involves the coupling of the phenolic group to the isoxazole ring, which can be achieved through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

4-(3-(1-Hydroxyethyl)-4-methyl-4,5-dihydroisoxazol-4-yl)phenol undergoes several types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the conditions and reagents used.

    Reduction: The compound can undergo reduction reactions to convert the hydroxyl group to a hydrogen atom, forming a hydrocarbon.

    Substitution: The phenolic group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or osmium tetroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), chlorosulfonic acid, or halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-(1-Hydroxyethyl)-4-methyl-4,5-dihydroisoxazol-4-yl)phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its phenolic group and isoxazole ring are known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antioxidant, or antimicrobial activities, making it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 4-(3-(1-Hydroxyethyl)-4-methyl-4,5-dihydroisoxazol-4-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can act as an antioxidant by scavenging free radicals, while the isoxazole ring can interact with enzymes and receptors, modulating their activity.

Molecular Targets and Pathways

    Antioxidant Activity: The phenolic group donates hydrogen atoms to neutralize free radicals, preventing oxidative damage to cells and tissues.

    Enzyme Inhibition: The isoxazole ring can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways.

    Receptor Modulation: The compound can interact with cell surface receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenethyl Alcohol: Similar in structure but lacks the isoxazole ring.

    4-Methylphenol: Contains a phenolic group and a methyl group but lacks the isoxazole ring and hydroxyl group.

    Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.

Uniqueness

4-(3-(1-Hydroxyethyl)-4-methyl-4,5-dihydroisoxazol-4-yl)phenol is unique due to the combination of its phenolic group, isoxazole ring, and hydroxyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

4-[3-(1-hydroxyethyl)-4-methyl-5H-1,2-oxazol-4-yl]phenol

InChI

InChI=1S/C12H15NO3/c1-8(14)11-12(2,7-16-13-11)9-3-5-10(15)6-4-9/h3-6,8,14-15H,7H2,1-2H3

InChI Key

DSASLEYFQSQKTE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NOCC1(C)C2=CC=C(C=C2)O)O

Origin of Product

United States

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